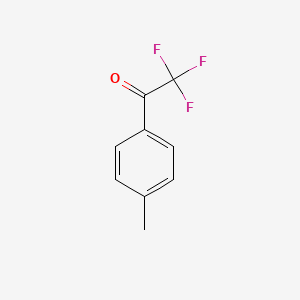

4-(Trifluoroacetyl)toluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142255. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYILUJUELMWXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192590 | |

| Record name | 4-(Trifluoroacetyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-59-2 | |

| Record name | 4-(Trifluoroacetyl)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 394-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Trifluoroacetyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-4'-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Trifluoroacetyl)toluene synthesis from toluene and trifluoroacetic anhydride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(Trifluoroacetyl)toluene, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary synthetic route detailed is the Friedel-Crafts acylation of toluene with trifluoroacetic anhydride. This document outlines the underlying chemical principles, detailed experimental protocols, and relevant quantitative data. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, also known as 2,2,2-trifluoro-1-(p-tolyl)ethanone, is a valuable building block in organic synthesis. The presence of the trifluoromethyl ketone moiety imparts unique electronic properties, enhancing the biological activity and metabolic stability of derivative compounds. The most direct and industrially scalable method for its preparation is the electrophilic aromatic substitution via a Friedel-Crafts acylation of toluene with trifluoroacetic anhydride. This reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being a common and effective choice. The methyl group of toluene directs the incoming trifluoroacetyl group predominantly to the para position due to steric hindrance and electronic effects, leading to high regioselectivity for the desired product.

Reaction Mechanism and Principles

The synthesis of this compound proceeds via a classic Friedel-Crafts acylation mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride, reacts with trifluoroacetic anhydride to form a highly electrophilic trifluoroacylium ion (CF₃CO⁺). This is the rate-determining step of the reaction.

-

Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the trifluoroacylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base, such as the [AlCl₃(OCOCF₃)]⁻ complex, removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is regenerated in this step.

Due to the ortho, para-directing nature of the methyl group in toluene, the trifluoroacetyl group can theoretically add at the ortho or para positions. However, the steric bulk of the trifluoroacetyl group and the catalyst complex favors substitution at the less hindered para position, resulting in high selectivity for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound. The data is compiled from analogous Friedel-Crafts acylation reactions of toluene and related aromatic compounds, providing a reliable estimate of expected outcomes.

Table 1: Reactant and Catalyst Stoichiometry

| Reagent/Catalyst | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio (relative to Toluene) |

| Toluene | C₇H₈ | 92.14 | 1.0 |

| Trifluoroacetic Anhydride | C₄F₆O₃ | 210.03 | 1.1 - 1.5 |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 1.1 - 1.3 |

Table 2: Reaction Conditions and Yields

| Parameter | Value | Notes |

| Reaction Temperature | 0 °C to room temperature | Initial cooling is crucial to control the exothermic reaction. |

| Reaction Time | 2 - 6 hours | Monitored by TLC or GC-MS for completion. |

| Solvent | Dichloromethane (CH₂Cl₂) or excess Toluene | Dichloromethane is a common inert solvent for this reaction. |

| Product Yield (Isolated) | 75 - 90% | Yields are highly dependent on reaction scale and purity of reagents. |

| Regioselectivity (para:ortho) | >95:5 | The para isomer is the major product due to steric hindrance. |

Detailed Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation reactions.[1][2][3][4]

4.1. Materials and Equipment

-

Reagents:

-

Toluene (anhydrous)

-

Trifluoroacetic anhydride (≥99%)

-

Aluminum chloride (anhydrous, powdered)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Equipment:

-

Three-necked round-bottom flask

-

Addition funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

4.2. Reaction Setup and Procedure

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath with stirring to form a suspension.

-

Addition of Acylating Agent: In the addition funnel, place a solution of trifluoroacetic anhydride (1.1 - 1.5 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred aluminum chloride suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

Addition of Toluene: After the addition of the anhydride is complete, add a solution of anhydrous toluene (1.0 equivalent) in anhydrous dichloromethane to the addition funnel. Add the toluene solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction Progression: Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

4.3. Work-up and Purification

-

Quenching the Reaction: After the reaction is complete, cool the flask back down to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

-

Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with two portions of dichloromethane.

-

Washing: Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate, water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel to yield a colorless to pale yellow liquid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process, from the preparation of the electrophile to the purification of the final product.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

Anhydrous Aluminum Chloride: is highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Trifluoroacetic Anhydride: is corrosive and a strong lachrymator. It should be handled with care in a well-ventilated fume hood.

-

Dichloromethane: is a suspected carcinogen and should be handled in a fume hood.

-

The Friedel-Crafts acylation reaction is exothermic and should be cooled adequately, especially during the addition of reagents.

Conclusion

The Friedel-Crafts acylation of toluene with trifluoroacetic anhydride provides an efficient and regioselective route to this compound. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity. The detailed protocol and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of fluorinated organic compounds for various applications.

References

4-(Trifluoroacetyl)toluene chemical properties and reactivity

An In-depth Technical Guide to 4-(Trifluoroacetyl)toluene: Chemical Properties and Reactivity

Introduction

This compound, also known by its IUPAC name 2,2,2-trifluoro-1-(4-methylphenyl)ethanone, is a fluorinated aromatic ketone with the CAS number 394-59-2.[1][2] This compound is of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. The presence of a trifluoromethyl (-CF3) group imparts unique properties, including enhanced metabolic stability, lipophilicity, and binding affinity when incorporated into bioactive molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and key synthetic applications of this compound, tailored for professionals in chemical research and drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[3][4] The trifluoroacetyl group significantly influences its physical and chemical characteristics, making it a versatile intermediate in organic synthesis.[1] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇F₃O | [1][2][5][6] |

| Molecular Weight | 188.15 g/mol | [2][7][5][6] |

| CAS Number | 394-59-2 | [1][2][7][5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 1.2304 g/cm³ at 25 °C | [2][6] |

| Melting Point | 5 °C | [2] |

| Boiling Point | 70-72 °C at 15 mmHg | [2][3][6] |

| Refractive Index (n20/D) | 1.47 | [2][3] |

| LogP (Octanol/Water) | 2.74 | [2] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electron-withdrawing nature of the trifluoroacetyl group. This group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Key Aspects of Reactivity:

-

Nucleophilic Addition: The carbonyl group readily undergoes addition reactions with a wide range of nucleophiles. This is a primary pathway for incorporating the trifluoromethyl ketone moiety into larger molecular scaffolds.

-

Building Block for Heterocycles: It serves as a crucial reagent in the synthesis of various heterocyclic compounds. For instance, it is used to synthesize 5-methylene-2-(trifluoromethyl)morpholin-3-one derivatives, which have shown potential as fungicidal agents.[8][9]

-

Pharmaceutical and Agrochemical Intermediate: The trifluoromethyl group is a key pharmacophore that can significantly enhance the biological activity, metabolic stability, and lipophilicity of drug candidates and agrochemicals.[3] this compound is therefore a valuable intermediate for introducing this functional group.[3]

Below is a diagram illustrating the general reactivity of this compound.

Caption: General reactivity pathways for this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a methyl benzoate derivative with a trifluoromethylating agent.[5]

Reaction: Methyl 4-methylbenzoate + (Trifluoromethyl)trimethylsilane (TMSCF₃) → this compound

Detailed Protocol: [5]

-

Preparation: To a solution of methyl 4-methylbenzoate (1.0 equiv) in toluene, add (Trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 equiv) at room temperature under an argon atmosphere.

-

Initiation: Cool the reaction mixture to -78 °C. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 equiv).

-

Reaction: Stir the mixture for 30 minutes at -78 °C, then allow it to warm to room temperature and continue stirring for an additional 12 hours.

-

Workup: Add hydrochloric acid (2.0 M, 1.5 equiv) and stir for 2 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography to yield the final product.

The following diagram illustrates the experimental workflow for this synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Safety Information

This compound is classified as an irritant.[2][6] Appropriate safety precautions should be taken during handling and use.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [7][4][10] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [7][4][10] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [7][4][10] |

Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[6] All manipulations should be performed in a well-ventilated fume hood.[4]

Conclusion

This compound is a valuable and versatile fluorinated building block in modern organic synthesis. Its unique reactivity, conferred by the trifluoroacetyl group, makes it an essential intermediate for the development of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for its effective application in research and development.

References

- 1. CAS 394-59-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. This compound | C9H7F3O | CID 136237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 394-59-2 [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Profile of 4-(Trifluoroacetyl)toluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoroacetyl)toluene (also known as 2,2,2-trifluoro-1-(p-tolyl)ethanone), a key building block in pharmaceutical and agrochemical research. This document outlines expected spectroscopic values, detailed experimental protocols for data acquisition, and a generalized workflow for the spectroscopic analysis of this and similar aromatic ketones.

Core Spectroscopic Data

While direct experimental spectra for this compound are not uniformly available in public databases, the following tables summarize the expected and reported spectroscopic characteristics based on its chemical structure and data from analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | Doublet | 2H | Aromatic (ortho to C=O) |

| ~7.3 | Doublet | 2H | Aromatic (meta to C=O) |

| 2.4 | Singlet | 3H | Methyl (-CH₃) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Quartet (J_CF) | Assignment |

| ~181 | Quartet (~35 Hz) | Carbonyl (C=O) |

| ~146 | - | Aromatic (para to C=O) |

| ~130 | - | Aromatic (ortho to C=O) |

| ~129 | - | Aromatic (meta to C=O) |

| ~128 | - | Aromatic (ipso to C=O) |

| ~116 | Quartet (~290 Hz) | Trifluoromethyl (-CF₃) |

| ~22 | - | Methyl (-CH₃) |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3000 | Medium | Aromatic C-H Stretch |

| ~2925 | Medium | Methyl C-H Stretch |

| ~1700 | Strong | C=O Stretch (Aryl Ketone) |

| ~1610 | Medium | Aromatic C=C Stretch |

| ~1200 - 1100 | Strong | C-F Stretch |

| ~820 | Strong | para-disubstituted C-H bend |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 188 | Moderate | [M]⁺ (Molecular Ion) |

| 119 | High | [M - CF₃]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 69 | Moderate | [CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be acquired before the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

-

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample can be directly injected if it is sufficiently volatile and thermally stable.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-400.

-

Inlet System: Direct insertion probe or GC inlet.

-

-

Data Processing:

-

The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge (m/z) ratio.

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-(Trifluoroacetyl)toluene (CAS 394-59-2)

This technical guide provides a comprehensive overview of the core properties and hazards associated with this compound, a key reagent in synthetic organic chemistry. The information is presented to support laboratory safety, experimental design, and the development of novel chemical entities.

Physicochemical Properties

This compound is a substituted aromatic ketone. The presence of the trifluoroacetyl group significantly influences its chemical reactivity and physical properties.[1] It is characterized as a clear, colorless to light yellow or orange liquid.[2]

| Property | Value | Source(s) |

| CAS Number | 394-59-2 | [3][4] |

| Molecular Formula | C₉H₇F₃O | [1][3][4] |

| Molecular Weight | 188.15 g/mol | [2][3] |

| Melting Point | 5°C | [2][5] |

| Boiling Point | 70-72°C at 15 mmHg | [5][6][7] |

| Density | 1.2304 g/cm³ at 25°C | [2][5] |

| Refractive Index | 1.47 | [2][5] |

| Flash Point | 70-72°C at 15 mmHg | [2][5] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [2][5] |

| Storage Temperature | Room Temperature, sealed in a dry environment. | [2][5] |

Hazards and Safety Information

This compound is classified as an irritant and requires careful handling to avoid exposure.[3][6] The aggregated GHS information from multiple suppliers indicates consistent hazard classifications.[3]

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation | Exclamation Mark | Warning | H315: Causes skin irritation.[3][8] |

| Serious Eye Damage/Irritation | Exclamation Mark | Warning | H319: Causes serious eye irritation.[3][8] |

| Specific Target Organ Toxicity (Single Exposure) | Exclamation Mark | Warning | H335: May cause respiratory irritation.[3][8] |

Precautionary Statements and First Aid

A logical workflow for handling and responding to exposure to this compound is outlined below. Adherence to these precautionary measures is critical for maintaining laboratory safety.

Experimental Protocols & Synthesis

General Use

This compound serves as a valuable reagent in organic synthesis. It is notably used in the preparation of 5-methylene-2-(trifluoromethyl)morpholin-3-one derivatives, which have demonstrated fungicidal activity.[2][5] The trifluoroacetyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, facilitating various chemical transformations.[1]

Example Synthesis Protocol

A general procedure for the synthesis of trifluoromethyl ketones, such as this compound, involves the reaction of a methyl benzoate derivative with a trifluoromethylating agent.[9]

Reaction: Methyl 4-methylbenzoate + (Trifluoromethyl)trimethylsilane → this compound

Methodology:

-

Reaction Setup: To a solution of methyl 4-methylbenzoate (1.0 equiv) in toluene, add (Trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 equiv) at room temperature under an argon atmosphere.[9]

-

Initiation: Cool the reaction mixture to -78°C. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 equiv).[9]

-

Reaction Progression: Stir the mixture for 30 minutes at -78°C, then allow it to warm to room temperature and stir for an additional 12 hours.[9]

-

Workup: Add hydrochloric acid (2.0 M, 1.5 equiv) and stir for 2 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.[9]

-

Purification: Dry the combined organic layers over sodium sulfate (Na₂SO₄), filter, and concentrate the solution. Purify the resulting residue by flash column chromatography to yield the final product.[9]

Concluding Remarks

This compound is a versatile building block in medicinal and agricultural chemistry. Its physicochemical properties and well-defined hazard profile allow for its safe and effective use in a research setting. The provided synthesis protocol offers a reliable method for its preparation, enabling further investigation into its applications. As with all laboratory chemicals, adherence to safety guidelines is paramount.

References

- 1. CAS 394-59-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 394-59-2 [m.chemicalbook.com]

- 3. This compound | C9H7F3O | CID 136237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 394-59-2 [chemicalbook.com]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

The Mechanism of Friedel-Crafts Acylation of Toluene with Trifluoroacetic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones, which are pivotal intermediates in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive examination of the mechanism of the Friedel-Crafts acylation of toluene specifically utilizing trifluoroacetic anhydride. We will delve into the mechanistic pathways, the dual role of trifluoroacetic anhydride as both a potential acylating agent and a powerful activating agent, and the factors governing regioselectivity. This document synthesizes experimental data and protocols to offer a practical resource for professionals in drug development and chemical research.

Introduction

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that involves the introduction of an acyl group onto an aromatic ring.[1] Traditionally, this reaction is catalyzed by a stoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃), in conjunction with an acyl halide or anhydride.[2][3] The use of highly reactive anhydrides, such as trifluoroacetic anhydride ((CF₃CO)₂O), presents unique mechanistic features and synthetic advantages, including potentially milder reaction conditions and altered reactivity profiles. Toluene, an activated aromatic compound, serves as a common substrate in these reactions, leading primarily to the formation of methylacetophenone isomers. Understanding the nuances of this reaction with a powerful reagent like trifluoroacetic anhydride is crucial for controlling reaction outcomes and optimizing synthetic routes.

Core Reaction Mechanism

The Friedel-Crafts acylation of toluene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps involve the generation of a potent electrophile, the acylium ion, followed by the nucleophilic attack of the aromatic ring, and subsequent re-aromatization.

Generation of the Acylium Ion

The formation of the reactive electrophile, the acylium ion, is the initial and often rate-determining step. When a conventional acylating agent like acetic anhydride is used, a strong Lewis acid catalyst is required.[4] However, trifluoroacetic anhydride can play a dual role.

Scenario A: Trifluoroacetic Anhydride as the Acylating Agent

In this scenario, trifluoroacetic anhydride itself acts as the source of the acyl group. The trifluoroacetylium ion (CF₃CO⁺) is generated through interaction with a Lewis acid or a Brønsted superacid.

Scenario B: Trifluoroacetic Anhydride as an Activating Agent (Promoter)

Trifluoroacetic anhydride can be employed to activate a less reactive carboxylic acid or anhydride (such as acetic acid or acetic anhydride).[5] This involves the in-situ formation of a mixed anhydride, which is more susceptible to cleavage to form the corresponding acylium ion.

The general scheme for acylium ion formation is depicted below:

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. websites.umich.edu [websites.umich.edu]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-(Trifluoroacetyl)toluene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-(Trifluoroacetyl)toluene (CAS 394-59-2), a key intermediate in organic synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a robust, generalized experimental protocol for determining solubility, alongside available qualitative data.

Introduction to this compound

This compound, also known as 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone, is an organic compound featuring a toluene ring substituted with a trifluoroacetyl group.[1] This trifluoroacetyl group imparts significant polarity and influences the molecule's reactivity and physical properties, including its solubility in organic solvents.[1] Understanding its solubility is crucial for applications in synthesis, purification, and formulation development.

Solubility Data

Quantitative solubility data for this compound is not widely available in peer-reviewed literature. However, qualitative assessments indicate its general behavior in a few common organic solvents. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound

| Solvent | CAS Number | Qualitative Solubility |

| Chloroform | 67-66-3 | Slightly Soluble[2][3] |

| Ethyl Acetate | 141-78-6 | Slightly Soluble[2][3] |

| Methanol | 67-56-1 | Slightly Soluble[2][3] |

Note: "Slightly Soluble" indicates that the compound does not dissolve completely to a high concentration under standard conditions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6] The following protocol is a generalized procedure that can be adapted to determine the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid or liquid)

-

Selected organic solvent(s) of high purity

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker or agitator within a temperature-controlled incubator or water bath[5][7]

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solute[5]

-

Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.[6][7]

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.[5]

-

Equilibration: Securely seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[5] The samples should be agitated for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours, during which the concentration of the dissolved solid in the solution becomes constant.[4][7][8]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.[6] Carefully extract a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.[5][7]

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or HPLC).[5]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in units such as mg/mL, g/100mL, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical steps of the shake-flask method for solubility determination.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. CAS 394-59-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 394-59-2 [chemicalbook.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. scribd.com [scribd.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Physical Properties of 4-(Trifluoroacetyl)toluene

This technical guide provides a comprehensive overview of the key physical properties of 4-(Trifluoroacetyl)toluene, with a specific focus on its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes tabulated data, detailed experimental protocols for property determination, and a logical diagram illustrating the interplay of these characteristics.

Core Physical Properties

This compound, also known as 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone, is an organic compound characterized by a toluene molecule substituted with a trifluoroacetyl group.[1] This substitution significantly influences its physical and chemical properties.

The physical properties of this compound are summarized in the table below for quick reference. These values are critical for designing experimental setups, purification processes, and for understanding the compound's behavior in various solvents and reaction conditions.

| Property | Value | Conditions |

| Boiling Point | 70-72 °C | at 15 mmHg (torr) |

| Density | 1.2304 g/cm³ | at 25 °C |

| Molecular Formula | C₉H₇F₃O | |

| Molecular Weight | 188.15 g/mol | |

| Melting Point | 5 °C | |

| Refractive Index | 1.47 | |

| Flash Point | 70-72 °C | at 15 mmHg |

[Sources:[2][3][4][5][6][7][8]]

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized laboratory protocols for measuring the boiling point and density of liquid organic compounds like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9][10] For small quantities of a substance, the capillary method using a Thiele tube or an aluminum block is commonly employed.[11]

Apparatus and Materials:

-

Thiele tube or aluminum heating block

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or silicone oil (for Thiele tube)

-

Sample of this compound

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into the fusion tube.[11][12]

-

Capillary Insertion: Place the capillary tube, with its sealed end facing upwards, into the liquid in the fusion tube.[11][13]

-

Apparatus Assembly:

-

Thiele Tube: Attach the fusion tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. Immerse this assembly in the Thiele tube containing heat-transfer fluid, making sure the fluid level is appropriate.[10]

-

Aluminum Block: Insert the fusion tube and the thermometer into separate holes in the aluminum block, ensuring good thermal contact.[9][13]

-

-

Heating: Gently and slowly heat the side arm of the Thiele tube or the aluminum block.[10][11] This ensures uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[11]

-

Temperature Reading: Note the temperature at which this rapid stream of bubbles is observed. This is the boiling point of the liquid at the prevailing atmospheric pressure. For accuracy, it is recommended to also record the barometric pressure.[9]

-

Confirmation: To confirm, allow the apparatus to cool. The temperature at which the liquid re-enters the capillary tube should correspond to the previously recorded boiling point.

Precautions:

-

Ensure the capillary tube is properly sealed at one end.[13]

-

The heating rate should be slow and controlled to avoid overshooting the boiling point.[11]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles.[12]

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[14] It is temperature-dependent; therefore, the temperature of measurement must be controlled and recorded.

Apparatus and Materials:

-

Pycnometer or a small volumetric flask with a stopper

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature water bath

-

Sample of this compound

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

Mass of Empty Flask: Thoroughly clean and dry the volumetric flask. Weigh the empty, dry flask with its stopper and record the mass (m₁).

-

Calibration with Water: Fill the flask to the calibration mark with distilled water. Place the flask in a constant temperature bath (e.g., 25 °C) to allow it to equilibrate. Adjust the water level to the mark precisely. Dry the outside of the flask, and weigh it again (m₂). The mass of the water is (m₂ - m₁). The volume of the flask (V) can be calculated by dividing the mass of the water by the known density of water at that temperature.

-

Mass of Sample: Empty the flask, dry it completely, and allow it to return to room temperature.

-

Measurement with Sample: Fill the dry flask with this compound up to the calibration mark. Equilibrate the temperature in the constant temperature bath as done with the water. Adjust the volume, dry the exterior, and weigh the filled flask (m₃).

-

Calculation:

-

Mass of the liquid sample (m_liquid) = m₃ - m₁

-

Volume of the liquid sample (V_liquid) = Volume of the flask (V) determined in step 2.

-

Density (ρ) = m_liquid / V_liquid

-

Logical Relationships of Physical Properties

The physical properties of a compound like this compound are interconnected and determined by its molecular structure. The diagram below illustrates this relationship.

Caption: Interplay of molecular structure and physical properties.

References

- 1. CAS 394-59-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. This compound CAS#: 394-59-2 [m.chemicalbook.com]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound manufacturers and suppliers in india [chemicalbook.com]

- 7. This compound | C9H7F3O | CID 136237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 394-59-2 [amp.chemicalbook.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. byjus.com [byjus.com]

- 14. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

The Trifluoroacetyl Group: An In-depth Technical Guide to a Highly Electrophilic Moiety

For Researchers, Scientists, and Drug Development Professionals

The trifluoroacetyl group (TFA), with its potent electrophilicity, stands as a cornerstone in modern organic synthesis and chemical biology. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl moiety, render it a powerful tool for a diverse range of applications, from creating highly reactive intermediates to serving as a versatile protecting group. This technical guide provides a comprehensive overview of the trifluoroacetyl group, detailing its fundamental electrophilicity, reactivity, and applications, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Principles: Understanding the Electrophilicity

The exceptional electrophilicity of the trifluoroacetyl group is a direct consequence of the powerful inductive effect of the three fluorine atoms. This effect polarizes the carbonyl bond, creating a highly electron-deficient carbonyl carbon that is exceptionally susceptible to nucleophilic attack. This heightened reactivity is the basis for its utility in a myriad of chemical transformations.

The trifluoroacetyl group can be introduced into molecules using a variety of trifluoroacetylating agents, with trifluoroacetic anhydride (TFAA) and trifluoroacetyl triflate (TFAT) being among the most common and reactive. These reagents readily react with a wide range of nucleophiles, including alcohols, amines, and even activated aromatic compounds.[1][2]

Factors Influencing Electrophilicity

A logical breakdown of the factors contributing to the high electrophilicity of the trifluoroacetyl group is presented below.

Caption: Key factors contributing to the high electrophilicity of the trifluoroacetyl group.

Quantitative Data Presentation

The enhanced electrophilicity of the trifluoroacetyl group compared to its non-fluorinated counterpart, the acetyl group, can be quantified through various physicochemical parameters. A summary of these quantitative comparisons is provided in the tables below.

Acidity of Parent Carboxylic Acids

The acidity of the parent carboxylic acid is a direct reflection of the electronic nature of the acyl group. A lower pKa value indicates a more electron-withdrawing group and, consequently, a more electrophilic carbonyl carbon in its derivatives.

| Carboxylic Acid | pKa | Reference(s) |

| Trifluoroacetic Acid (CF₃COOH) | 0.23 - 0.5 | [3][4][5][6] |

| Acetic Acid (CH₃COOH) | 4.76 | [3][4][5][6] |

Spectroscopic Data: 13C NMR Chemical Shifts

The 13C NMR chemical shift of the carbonyl carbon provides a direct measure of its electron density. A more downfield chemical shift (higher ppm value) indicates a more deshielded and, therefore, more electrophilic carbonyl carbon.

| Compound | Carbonyl Carbon (C=O) Chemical Shift (ppm) | Solvent | Reference(s) |

| Phenyl Trifluoroacetate | 155.7 | DMSO-d₆ | [7] |

| Phenyl Acetate | ~169 | CDCl₃ | [2] |

| N-Phenyltrifluoroacetamide | ~156 | Not specified | N/A |

| N-Phenylacetamide | ~169 | Not specified | N/A |

| Trifluoroacetyl triflate | Not specified | Not specified | [8] |

Note: Direct comparison is best made in the same solvent. Data for N-phenyltrifluoroacetamide and N-phenylacetamide are typical values and may vary.

Experimental Protocols

The following sections provide detailed methodologies for common trifluoroacetylation reactions.

Trifluoroacetylation of a Primary Amine using Trifluoroacetic Anhydride (TFAA)

This protocol describes a general procedure for the N-trifluoroacetylation of a primary amine.

Materials:

-

Primary amine

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (optional, as an acid scavenger)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 - 1.5 eq) to the stirred solution. If the amine salt is used or if the amine is sensitive to the trifluoroacetic acid byproduct, triethylamine (1.1 - 1.5 eq) can be added prior to the TFAA.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-trifluoroacetylated product.

-

Purify the product by recrystallization or column chromatography as needed.

Trifluoroacetylation of a Hindered Alcohol using Trifluoroacetyl Triflate (TFAT)

This protocol is suitable for the trifluoroacetylation of sterically hindered alcohols, which may be unreactive towards TFAA.

Materials:

-

Hindered alcohol

-

Trifluoroacetyl triflate (TFAT)

-

Anhydrous dichloromethane (DCM)

-

2,6-Di-tert-butyl-4-methylpyridine (DTBMP) or other non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the hindered alcohol (1.0 eq) and DTBMP (1.2 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of trifluoroacetyl triflate (1.1 eq) in anhydrous DCM to the stirred reaction mixture.

-

Maintain the reaction at -78 °C and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude trifluoroacetate ester by column chromatography.

Reaction Mechanisms and Workflows

Visualizing the processes involved in trifluoroacetylation and its applications can aid in a deeper understanding.

General Mechanism of Amine Trifluoroacetylation with TFAA

The trifluoroacetylation of an amine with trifluoroacetic anhydride proceeds through a nucleophilic acyl substitution mechanism.

Caption: A simplified mechanism for the trifluoroacetylation of a primary amine with TFAA.

Experimental Workflow for Identification of Trifluoroacetylated Proteins

In drug development and toxicology, identifying proteins that have been modified by reactive metabolites is crucial. The trifluoroacetyl group can be formed in vivo from the metabolism of certain halogenated drugs, such as the anesthetic halothane.[9] The following workflow outlines a general approach for the identification of trifluoroacetylated proteins.

Caption: A typical experimental workflow for the identification of trifluoroacetylated proteins.[10]

Conclusion

The trifluoroacetyl group's pronounced electrophilicity, a direct result of the strong inductive effect of its fluorine atoms, makes it an invaluable entity in chemical synthesis and a significant consideration in drug metabolism. Its high reactivity allows for the efficient formation of stable amide and ester linkages, often under mild conditions. This guide has provided a detailed examination of the principles governing its electrophilicity, supported by quantitative data and practical experimental protocols. The provided workflows and mechanistic diagrams offer a visual framework for understanding its application in both synthetic and biological contexts. For researchers and professionals in drug development, a thorough understanding of the trifluoroacetyl group's chemistry is essential for leveraging its synthetic utility and for elucidating the biological consequences of its formation in vivo.

References

- 1. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [open.bu.edu]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Synthesis of Pyrazole-Based Fungicides Utilizing 4-(Trifluoroacetyl)toluene

Introduction

4-(Trifluoroacetyl)toluene is a versatile chemical intermediate, distinguished by its trifluoromethyl ketone group, which imparts unique electronic properties and enhances the biological activity of its derivatives. The trifluoromethyl moiety is a well-established pharmacophore in agrochemicals due to its ability to increase metabolic stability, binding affinity, and lipophilicity of the parent molecule. These characteristics make this compound an excellent starting material for the synthesis of novel fungicidal compounds, particularly heterocyclic derivatives such as pyrazoles. This document provides detailed protocols for the synthesis of a key β-diketone intermediate from this compound and its subsequent conversion into a pyrazole-based compound with potential fungicidal activity.

Key Intermediate Synthesis: 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

The critical step in utilizing this compound for the synthesis of pyrazole fungicides is its conversion to a 1,3-dicarbonyl compound. This is typically achieved through a Claisen condensation reaction.[1][2] The resulting β-diketone, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, serves as a versatile precursor for the construction of the pyrazole ring.

Synthesis of a Model Fungicidal Compound: Pyrazole Derivative

The synthesized β-diketone can be readily converted into a pyrazole derivative through condensation with a hydrazine compound. This reaction is a cornerstone in the synthesis of a wide array of biologically active pyrazoles, including commercial fungicides.[3][4][5] For the purpose of these application notes, we will describe the synthesis of a model pyrazole compound analogous to known fungicides.

Fungicidal Activity of Trifluoromethyl-Containing Pyrazole Derivatives

The introduction of a trifluoromethyl group into the pyrazole ring is a common strategy in the development of modern fungicides. Numerous studies have demonstrated the potent antifungal activity of such compounds against a broad spectrum of plant pathogens. The data presented below, sourced from peer-reviewed literature, highlights the efficacy of pyrazole derivatives containing a trifluoromethylphenyl moiety against various fungal species.

Data Presentation

Table 1: Fungicidal Activity of a Trifluoromethyl-Containing Pyrazole Compound

| Compound | Fungal Species | EC50 (μg/mL) | Reference |

| 5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole derivative | Botrytis cinerea | 2.432 | [3] |

| Rhizoctonia solani | 2.182 | [3] | |

| Valsa mali | 1.787 | [3] | |

| Thanatephorus cucumeris | 1.638 | [3] | |

| Fusarium oxysporum | 6.986 | [3] | |

| Fusarium graminearum | 6.043 | [3] |

Experimental Protocols

Protocol 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

This protocol describes the Claisen condensation of this compound with ethyl acetate to yield the β-diketone intermediate.[6]

Materials:

-

This compound

-

Ethyl acetate

-

Sodium ethoxide

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of sodium ethoxide (1.2 equivalents) in anhydrous toluene in a round-bottom flask, add ethyl acetate (10 equivalents).

-

Heat the mixture to reflux.

-

Slowly add a solution of this compound (1 equivalent) in anhydrous toluene to the refluxing mixture.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of a 5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole Derivative

This protocol outlines the synthesis of a pyrazole derivative from the β-diketone intermediate and a hydrazine derivative.[6]

Materials:

-

1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume using a rotary evaporator.

-

Pour the concentrated mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Caption: Synthetic pathway from this compound to a pyrazole fungicide.

Caption: Experimental workflow for the synthesis of pyrazole fungicides.

References

- 1. Claisen Condensation [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

Application Notes and Protocols: 4-(Trifluoroacetyl)toluene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoroacetyl)toluene, also known as 2,2,2-trifluoro-1-(4-methylphenyl)ethanone, is a versatile reagent in organic synthesis, primarily utilized as a building block for the introduction of a trifluoromethyl group into various molecular scaffolds. The presence of the electron-withdrawing trifluoroacetyl group activates the molecule for a range of chemical transformations, making it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and materials with enhanced properties such as metabolic stability, lipophilicity, and binding affinity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions.

Chemical Properties and Safety Information

| Property | Value |

| CAS Number | 394-59-2 |

| Molecular Formula | C₉H₇F₃O |

| Molecular Weight | 188.15 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 70-72 °C at 15 mmHg |

| Density | 1.23 g/cm³ at 25 °C |

| Safety | Irritant. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment in a well-ventilated fume hood. |

Applications in Organic Synthesis

This compound serves as a key starting material for the synthesis of a variety of trifluoromethyl-containing compounds, including heterocycles which are of significant interest in medicinal chemistry.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of a toluene derivative with a trifluoroacetylating agent. A typical laboratory-scale synthesis is outlined below.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound [2]

Materials:

-

Methyl 4-methylbenzoate

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), 2.0 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a solution of methyl 4-methylbenzoate (1.0 equiv) in anhydrous toluene (approx. 0.2 M) under an argon atmosphere, add (trifluoromethyl)trimethylsilane (2.0 equiv) at room temperature.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add tetrabutylammonium fluoride (1.0 M in THF, 0.1 equiv) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and continue stirring for 12 hours.

-

Add 2.0 M hydrochloric acid (1.5 equiv) and stir the mixture for an additional 2 hours.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the mixture with ethyl acetate (3 x volumes of aqueous layer).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford this compound.

Quantitative Data:

| Reactant/Reagent | Molar Equiv. | Purity | Typical Yield |

| Methyl 4-methylbenzoate | 1.0 | >98% | 72% |

| (Trifluoromethyl)trimethylsilane | 2.0 | >97% | |

| Tetrabutylammonium fluoride | 0.1 | 1.0 M in THF |

Synthesis of Trifluoromethyl-Containing Heterocycles

This compound is a valuable precursor for the synthesis of various trifluoromethylated heterocycles, which are prominent motifs in many bioactive molecules.

Trifluoromethyl-pyrimidines are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. A general approach involves the condensation of a β-dicarbonyl compound (or its equivalent) with a suitable amidine. This compound can be a precursor to the necessary trifluoromethylated β-diketone. A more direct, albeit illustrative, approach involves the direct condensation with an appropriate dinucleophile.

Illustrative Reaction Scheme:

Caption: Synthesis of a trifluoromethyl-pyrimidine derivative.

General Experimental Protocol: Synthesis of a 2-Phenyl-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine (Illustrative)

Materials:

-

This compound

-

Benzamidine hydrochloride

-

Triethylamine (Et₃N)

-

Ethanol

-

Ice-cold water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 equiv) and benzamidine hydrochloride (1.2 equiv) in ethanol, add triethylamine (2.5 equiv) at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC.

-

After completion (typically 12-24 hours), cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Pour the residue into ice-cold water and extract with dichloromethane (3 x volumes of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Illustrative Quantitative Data:

| Reactant/Reagent | Molar Equiv. | Purity | Expected Yield Range |

| This compound | 1.0 | >97% | 40-60% |

| Benzamidine hydrochloride | 1.2 | >98% | |

| Triethylamine | 2.5 | >99% |

This compound is a reported reagent in the synthesis of 5-methylene-2-(trifluoromethyl)morpholin-3-one derivatives, which have shown fungicidal activity.[3] This multi-step synthesis likely involves the formation of an intermediate that undergoes cyclization.

Conceptual Workflow:

Caption: Conceptual workflow for morpholin-3-one synthesis.

A plausible synthetic route would involve an initial transformation of the ketone, followed by reaction with an amino alcohol and subsequent cyclization. A specific, detailed protocol from the literature was not identified in the search, thus a general, illustrative procedure is provided below based on common synthetic strategies for morpholinones.

General Experimental Protocol (Illustrative):

This protocol outlines a potential multi-step synthesis.

Step 1: α-Bromination of this compound

-

Dissolve this compound (1.0 equiv) in a suitable solvent like diethyl ether or dichloromethane.

-

Add a brominating agent such as N-bromosuccinimide (NBS) (1.1 equiv) and a radical initiator (e.g., AIBN, catalytic amount).

-

Reflux the mixture until the starting material is consumed (monitor by TLC).

-

Cool the reaction, filter off the succinimide, and concentrate the filtrate to obtain the crude α-bromo ketone, which can be used in the next step without further purification.

Step 2: Reaction with an Amino Alcohol and Cyclization

-

Dissolve the crude α-bromo ketone (1.0 equiv) in an aprotic solvent like acetonitrile.

-

Add an amino alcohol, for example, 2-amino-2-methyl-1-propanol (1.2 equiv), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv).

-

Stir the reaction at room temperature or with gentle heating until the formation of the cyclized product is observed (monitor by LC-MS).

-

Work-up by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield the morpholinone precursor.

Step 3: Introduction of the Methylene Group

-

The introduction of the exocyclic methylene group can be achieved through various methods, such as a Mannich-type reaction followed by elimination.

Condensation Reactions

The activated carbonyl group of this compound can participate in various condensation reactions.

General Reaction Scheme:

Caption: General scheme for an Aldol-type condensation.

General Experimental Protocol: Base-Catalyzed Aldol Condensation (Illustrative)[4][5][6]

Materials:

-

This compound

-

An aromatic aldehyde (e.g., Benzaldehyde)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

Procedure:

-

In a flask, dissolve this compound (1.0 equiv) and the aldehyde (1.1 equiv) in ethanol.

-

In a separate container, prepare an aqueous solution of NaOH or KOH.

-

Slowly add the basic solution to the ethanolic solution of the reactants with stirring at room temperature.

-

Continue stirring for a specified time (e.g., 15-30 minutes) or until a precipitate forms.

-

If no precipitate forms, gentle heating may be applied.

-

Upon completion, cool the mixture and collect the solid product by vacuum filtration.

-

Wash the product with cold water, followed by a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified α,β-unsaturated ketone.

Illustrative Quantitative Data:

| Reactant/Reagent | Molar Equiv. | Purity | Expected Yield Range |

| This compound | 1.0 | >97% | 70-90% |

| Benzaldehyde | 1.1 | >99% | |

| Sodium Hydroxide | 1.5 | >97% |

General Reaction Scheme:

Caption: General scheme for a Knoevenagel condensation.

General Experimental Protocol: Knoevenagel Condensation (Illustrative)[7]

Materials:

-

This compound

-

An active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

-

A basic catalyst (e.g., piperidine or a mild ionic liquid)

-

A suitable solvent (e.g., toluene or ethanol), or solvent-free conditions.

Procedure:

-

To a mixture of this compound (1.0 equiv) and the active methylene compound (1.0 equiv), add a catalytic amount of the base.

-

If using a solvent, stir the mixture at room temperature or with heating. For solvent-free conditions, the reactants can be ground together.

-

Monitor the reaction by TLC.

-

Upon completion, if a solid product forms, filter and wash with a suitable solvent (e.g., cold ethanol).

-

If the product is in solution, perform an appropriate aqueous work-up, extract with an organic solvent, dry, and concentrate.

-

Purify the product by recrystallization or column chromatography.

Illustrative Quantitative Data:

| Reactant/Reagent | Molar Equiv. | Catalyst Loading | Expected Yield Range |

| This compound | 1.0 | 10-15 mol% | 85-95% |

| Malononitrile | 1.0 | ||

| Piperidine | 0.1-0.15 |

Conclusion

This compound is a valuable and reactive building block for the synthesis of trifluoromethyl-containing organic molecules. Its utility in the construction of complex heterocyclic systems and in fundamental carbon-carbon bond-forming reactions makes it an important reagent for researchers in drug discovery and materials science. The protocols provided herein offer a starting point for the exploration of its synthetic potential. Researchers are encouraged to optimize conditions for their specific substrates and applications.

References

Application Note and Protocol: Synthesis of 4-(Trifluoroacetyl)toluene

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-(Trifluoroacetyl)toluene, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The described method is based on the Friedel-Crafts acylation of toluene with trifluoroacetic anhydride, utilizing aluminum chloride as a catalyst.[2][3] This protocol emphasizes safety, reaction control, and product purification to ensure a high-purity final product. The quantitative data is summarized for clarity, and the experimental workflow is visually represented.

Introduction

This compound, also known as 4-methyl-α,α,α-trifluoroacetophenone, is a valuable fluorinated ketone intermediate. The trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of molecules, making it a desirable moiety in drug design.[1] The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds by substituting an acyl group onto an aromatic ring.[2][4] In this protocol, the electrophile is an acylium ion generated from trifluoroacetic anhydride and a Lewis acid catalyst.[2] Toluene is used as the aromatic substrate, with its methyl group directing the acylation primarily to the para position due to steric hindrance at the ortho positions.[5]

Reaction Scheme

Reaction: Friedel-Crafts Acylation Substrate: Toluene Acylating Agent: Trifluoroacetic Anhydride Catalyst: Aluminum Chloride (AlCl₃)

Overall Reaction: Toluene + Trifluoroacetic Anhydride --(AlCl₃, DCM)--> this compound

Materials and Equipment

Reagents and Chemicals

| Reagent/Chemical | Molecular Formula | MW ( g/mol ) | CAS No. | Amount | Moles | Equivalents | Notes |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | 10.6 mL | 0.10 | 1.0 | Substrate, Anhydrous |

| Trifluoroacetic Anhydride | (CF₃CO)₂O | 210.03 | 407-25-0 | 14.0 mL | 0.11 | 1.1 | Acylating Agent, Corrosive |

| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 7446-70-0 | 14.7 g | 0.11 | 1.1 | Catalyst, Anhydrous, Moisture-sensitive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | 100 mL | - | - | Solvent, Anhydrous |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | ~50 mL | - | - | 2 M Aqueous Solution for Quenching |

| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | ~50 mL | - | - | Aqueous Solution for Washing |

| Brine (Sat. NaCl) | NaCl | 58.44 | 7647-14-5 | ~50 mL | - | - | Aqueous Solution for Washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | As needed | - | - | Drying Agent |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel with pressure-equalizing arm

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Internal thermometer or thermocouple

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus or flash chromatography system

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Experimental Protocol

Reaction Setup